molecular formula C8H8BrIO B14765694 1-Bromo-2-ethoxy-3-iodobenzene

1-Bromo-2-ethoxy-3-iodobenzene

Cat. No.: B14765694
M. Wt: 326.96 g/mol
InChI Key: QCKLUTCVLDKPGS-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-iodobenzene (C₈H₈BrIO, MW 327.0) is a trisubstituted aromatic compound featuring bromine, iodine, and an ethoxy group at positions 1, 3, and 2, respectively. Its molecular structure combines electron-withdrawing halogens (Br, I) and an electron-donating ethoxy group, creating unique electronic and steric properties. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-bromo-2-ethoxy-3-iodobenzene

InChI

InChI=1S/C8H8BrIO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3

InChI Key

QCKLUTCVLDKPGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1I)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-ethoxy-3-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-3-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide may be used to facilitate the reaction .

Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using batch or continuous flow processes in chemical manufacturing facilities. These methods ensure high purity and yield of the desired product.

Chemical Reactions Analysis

1-Bromo-2-ethoxy-3-iodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-ethoxy-3-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3-iodobenzene in chemical reactions typically involves electrophilic aromatic substitution. In this mechanism, the electron-rich benzene ring attacks an electrophile, leading to the formation of a positively charged intermediate (arenium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution of a hydrogen atom with the electrophile .

Comparison with Similar Compounds

Key Compounds :

  • 1-Bromo-2-iodobenzene (CAS 583-55-1): Ortho-substituted dihalobenzene (C₆H₄BrI, MW 282.9).
  • 1-Bromo-3-iodobenzene (CAS 591-18-4): Meta-substituted dihalobenzene (C₆H₄BrI, MW 282.9).
  • 1-Bromo-4-iodobenzene (CAS 589-87-7): Para-substituted dihalobenzene (C₆H₄BrI, MW 282.9).
Property 1-Bromo-2-ethoxy-3-iodobenzene 1-Bromo-2-iodobenzene 1-Bromo-3-iodobenzene 1-Bromo-4-iodobenzene
Molecular Weight 327.0 282.9 282.9 282.9
Boiling Point (°C) Not reported 257 252 252
Melting Point (°C) Not reported 2.1 -9.3 90.37
Solubility Soluble in organic solvents* i H₂O; sl EtOH i H₂O; sl EtOH i H₂O; s eth

Key Observations :

  • Electronic Effects : The ethoxy group in this compound donates electrons via resonance, activating the ring toward electrophilic substitution at specific positions, unlike the purely electron-withdrawing halogens in dihalobenzenes.
  • Solubility : The ethoxy group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to dihalobenzenes, which are water-insoluble .
  • Thermal Stability : The para isomer (1-bromo-4-iodobenzene) exhibits a significantly higher melting point (90.37°C) due to symmetrical packing, whereas the meta isomer remains liquid at room temperature .

Trihalobenzenes with Additional Substituents

Key Compounds :

  • 1-Bromo-3-chloro-4-iodobenzene (CAS 31928-47-9, C₆H₃BrClI): Adds a chlorine substituent, increasing molecular weight (297.3) and steric hindrance .
Property This compound 1-Bromo-3-chloro-4-iodobenzene 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Molecular Weight 327.0 297.3 343.3
Key Functional Groups -Br, -I, -OEt -Br, -I, -Cl -Br, -I, -Cl, -F
Reactivity Activated ring (ethoxy) Deactivated (Cl, Br, I) Highly deactivated (F, Cl, Br, I)

Key Observations :

  • Steric and Electronic Effects : The ethoxy group in the target compound reduces steric congestion compared to trihalobenzenes with bulky substituents (e.g., Cl, F), facilitating nucleophilic aromatic substitution.
  • Applications : Fluorine-containing analogs (e.g., 1-bromo-3-chloro-5-fluoro-2-iodobenzene) are prioritized in drug discovery due to fluorine’s metabolic stability .

Ethoxy-Substituted Halobenzenes

Key Compounds :

  • 1-Bromo-3-ethoxy-2-iodobenzene (CAS 1072944-94-5, C₈H₈BrIO, MW 327.0): Structural isomer with ethoxy at position 3 .
  • 4-Bromo-2-ethoxy-1-methylbenzene (CAS 67868-73-9, C₉H₁₁BrO): Replaces iodine with methyl, reducing halogen-directed reactivity .
Property This compound 1-Bromo-3-ethoxy-2-iodobenzene 4-Bromo-2-ethoxy-1-methylbenzene
Substituent Positions Br (1), OEt (2), I (3) Br (1), OEt (3), I (2) Br (4), OEt (2), Me (1)
Molecular Weight 327.0 327.0 215.1
Reactivity Ortho/para-directing (OEt) Meta-directing (OEt) Ortho/para-directing (OEt)

Key Observations :

  • Regioselectivity : The position of the ethoxy group dictates reactivity. For example, this compound directs incoming electrophiles to positions activated by the ethoxy group (ortho/para), whereas its isomer may exhibit different regioselectivity .
  • Halogen Influence : Iodine’s polarizability enhances susceptibility to halogen-exchange reactions, unlike methyl-substituted analogs .

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